molecular formula C4H10ClNO2S B3058001 L-CYSTEINE METHYL ESTER HYDROCHLORIDE CAS No. 871018-11-0

L-CYSTEINE METHYL ESTER HYDROCHLORIDE

Cat. No.: B3058001
CAS No.: 871018-11-0
M. Wt: 171.65 g/mol
InChI Key: WHOHXJZQBJXAKL-DFWYDOINSA-N
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Description

L-Cysteine methyl ester hydrochloride is a derivative of the amino acid L-cysteine. It is commonly used in biochemical research and industrial applications due to its unique properties. The compound is characterized by the presence of a methyl ester group and a hydrochloride salt, which enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine methyl ester hydrochloride can be synthesized through the esterification of L-cysteine with methanol in the presence of hydrochloric acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine methyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-cysteine methyl ester hydrochloride involves its ability to interact with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Cysteine methyl ester hydrochloride is unique due to its specific combination of a methyl ester group and a hydrochloride salt, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring high solubility and reactivity .

Properties

CAS No.

871018-11-0

Molecular Formula

C4H10ClNO2S

Molecular Weight

171.65 g/mol

IUPAC Name

hydron;methyl (2R)-2-amino-3-sulfanylpropanoate;chloride

InChI

InChI=1S/C4H9NO2S.ClH/c1-7-4(6)3(5)2-8;/h3,8H,2,5H2,1H3;1H/t3-;/m0./s1

InChI Key

WHOHXJZQBJXAKL-DFWYDOINSA-N

Isomeric SMILES

[H+].COC(=O)[C@H](CS)N.[Cl-]

SMILES

COC(=O)C(CS)N.Cl

Canonical SMILES

[H+].COC(=O)C(CS)N.[Cl-]

18598-63-5

physical_description

White powder;  Sulfur-like odour

Pictograms

Irritant

sequence

C

solubility

25.7 [ug/mL] (The mean of the results at pH 7.4)
Soluble
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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